molecular formula C10H9N3O2 B1315784 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine CAS No. 120494-05-5

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Cat. No.: B1315784
CAS No.: 120494-05-5
M. Wt: 203.2 g/mol
InChI Key: BSJDEUJISIOWPT-UHFFFAOYSA-N
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Description

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and pyrrole groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine typically involves the nitration of 4-methyl-2-(1H-pyrrol-1-yl)pyridine. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available pyridine derivatives. The process includes nitration, purification, and crystallization steps to obtain the desired product with high purity. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: m-Chloroperbenzoic acid, acetic acid.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed:

    Reduction: 4-Methyl-3-amino-2-(1H-pyrrol-1-yl)pyridine.

    Oxidation: this compound N-oxide.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

    3-(1-Methyl-1H-pyrrol-2-yl)pyridine: Similar structure but lacks the nitro group, resulting in different chemical reactivity and biological activity.

    4-Methyl-2-(1H-pyrrol-1-yl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness: 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine is unique due to the presence of both nitro and pyrrole groups, which confer distinct chemical and biological properties. The nitro group enhances its reactivity in reduction and substitution reactions, while the pyrrole ring contributes to its potential as a bioactive molecule.

Properties

IUPAC Name

4-methyl-3-nitro-2-pyrrol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-8-4-5-11-10(9(8)13(14)15)12-6-2-3-7-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJDEUJISIOWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N2C=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557603
Record name 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120494-05-5
Record name 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

11.82 g (0.0581 mol; yield: 90.4%) of a yellow powder, which turns red in air, are obtained by carrying out the reaction in the same way as in Stage B of Example 92 but starting from 9.85 g (0.0643 mol) of 4-methyl-3nitro-2-aminopyridine and using 10.2 g (0.0772 mol; 1.2 eq) of 2,5-dimethoxytetrahydrofuran and 200 cm3 of glacial CH3CO2H, and bringing the solution to reflux for 3 h.
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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